2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that incorporates multiple functional groups, including benzimidazole, azetidine, and pyridopyrimidinone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be introduced through nucleophilic substitution reactions involving appropriate azetidinone derivatives.
Pyridopyrimidinone Synthesis: The pyridopyrimidinone core can be synthesized via cyclization reactions involving pyridine derivatives and suitable amines.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions:
Common reagents include acids, bases, and organic solvents, with reaction conditions varying from room temperature to elevated temperatures and pressures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole exhibit similar antimicrobial activities.
Azetidine Derivatives: Azetidinone derivatives are known for their antibacterial and antifungal properties.
Pyridopyrimidinone Derivatives: These compounds are studied for their anticancer and antiviral activities.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-20-15-6-2-3-7-16(15)24(13)14-11-22(12-14)18-10-19(25)23-9-5-4-8-17(23)21-18/h2-10,14H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHNDIROAUBFAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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